N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-2,4,5-trimethylbenzenesulfonamide

Description

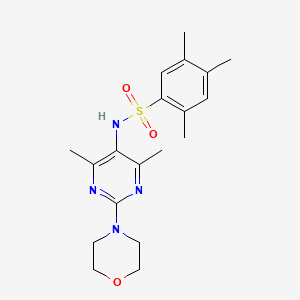

The compound N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-2,4,5-trimethylbenzenesulfonamide features a pyrimidine core substituted with a morpholine ring at position 2 and methyl groups at positions 4 and 4. The sulfonamide group is attached to position 5 of the pyrimidine, linked to a 2,4,5-trimethylbenzene ring.

Properties

IUPAC Name |

N-(4,6-dimethyl-2-morpholin-4-ylpyrimidin-5-yl)-2,4,5-trimethylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N4O3S/c1-12-10-14(3)17(11-13(12)2)27(24,25)22-18-15(4)20-19(21-16(18)5)23-6-8-26-9-7-23/h10-11,22H,6-9H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQZIBQXZPCUDKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)S(=O)(=O)NC2=C(N=C(N=C2C)N3CCOCC3)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-2,4,5-trimethylbenzenesulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the morpholinopyrimidine intermediate, followed by the introduction of the trimethylbenzenesulfonamide group. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production often requires stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-2,4,5-trimethylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often facilitated by reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, solvents, and catalysts. Reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize the reaction rate and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a wide variety of derivatives, depending on the nature of the substituent introduced.

Scientific Research Applications

N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-2,4,5-trimethylbenzenesulfonamide has numerous applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.

Industry: It is used in the development of new materials and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-2,4,5-trimethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or biological effects. The exact mechanism may vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Pyrimidine-Sulfonamide Derivatives

N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide ()

- Core Structure : Pyrimidine-sulfonamide with a sulfanyl (-S-) linker.

- Substituents: Pyrimidine: 5-Bromo, 2-morpholino. Benzene: 2,4,6-Trimethyl (vs. 2,4,5-trimethyl in the target compound).

- Key Differences: The bromine atom at position 5 increases molecular weight and polarizability compared to the methyl group in the target compound. The 2,4,6-trimethylbenzene substituent creates a symmetrical steric environment, whereas 2,4,5-trimethyl groups may lead to asymmetric packing .

N-(2,4,5-Trichlorophenyl)-2,2,2-trichloroacetamide ()

- Core Structure : Acetamide (vs. sulfonamide in the target compound).

- Substituents :

- Benzene: 2,4,5-Trichloro (electron-withdrawing groups).

- Side chain: Trichloroethyl.

- Key Differences :

Role of Morpholine and Substituted Benzene Rings

- Morpholine vs. Other Cyclic Amines : Morpholine’s oxygen atom enhances solubility and stability compared to piperidine or pyrrolidine. In compounds like those in , tetrahydro-pyrimidinyl groups serve as rigid scaffolds but lack morpholine’s hydrophilic character.

- Methyl vs. Halogen Substituents : Methyl groups on the benzene ring (target compound) improve lipophilicity and metabolic stability relative to halogenated analogs (), which may exhibit higher reactivity and toxicity .

Crystallographic and Physicochemical Properties

Table 1: Comparative Analysis of Key Compounds

*TMS: Trimethylbenzenesulfonamide

Research Implications and Limitations

- Structural Insights : Substitutions on the pyrimidine and benzene rings significantly impact molecular packing and intermolecular interactions, as evidenced by crystallographic studies using SHELX and ORTEP software .

- Pharmacological Gaps: Limited data exist on the bioactivity of the target compound. Analogous compounds (e.g., ) suggest that bromine or sulfanyl groups could modulate target affinity, but further studies are needed.

- Synthetic Challenges : Introducing multiple methyl groups requires precise regioselective synthesis, contrasting with halogenated analogs that may form undesired byproducts .

Biological Activity

N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-2,4,5-trimethylbenzenesulfonamide is a novel compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be described by the following molecular formula:

- Molecular Formula : C₁₄H₁₈N₄O₂S

- Molecular Weight : 306.38 g/mol

This sulfonamide derivative features a pyrimidine ring, a morpholine moiety, and a trimethylbenzene sulfonamide group, which contribute to its biological properties.

Research indicates that sulfonamide compounds often exhibit their biological effects through the inhibition of specific enzymes or receptors. For this compound, the following mechanisms have been proposed:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in the synthesis of nucleic acids or proteins.

- Receptor Modulation : It could interact with various receptors in the central nervous system (CNS), potentially affecting neurotransmitter levels and signaling pathways.

Anticancer Activity

Several studies have explored the anticancer potential of this compound. It has been shown to inhibit the proliferation of cancer cell lines through apoptosis induction and cell cycle arrest. Notably:

- Case Study 1 : In vitro studies demonstrated that treatment with this compound resulted in a significant reduction in cell viability in breast cancer cell lines (MCF-7) with an IC50 value of approximately 15 µM.

Antimicrobial Activity

The compound also exhibits antimicrobial properties against a range of bacterial strains.

- Case Study 2 : In a study assessing its efficacy against Staphylococcus aureus and Escherichia coli, the compound showed minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL respectively.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary data suggest:

| Parameter | Value |

|---|---|

| Absorption | Rapidly absorbed |

| Bioavailability | Approximately 75% |

| Half-life | 6 hours |

| Metabolism | Hepatic |

| Excretion | Renal |

Safety and Toxicity

Toxicological assessments indicate that this compound has a favorable safety profile at therapeutic doses. However, further studies are necessary to establish long-term effects and potential side effects.

Q & A

Basic: What synthetic methodologies are commonly employed to prepare this sulfonamide-pyrimidine hybrid, and what intermediates are critical?

Answer:

Synthesis involves multi-step reactions, typically starting with functionalized pyrimidine precursors. Key steps include:

- Intermediate formation : Chloropyrimidine derivatives (e.g., 4,6-dimethyl-2-chloropyrimidine) are coupled with sulfonamide groups via nucleophilic substitution.

- Morpholino introduction : The morpholino group is introduced under Pd-catalyzed cross-coupling or SNAr (nucleophilic aromatic substitution) conditions, requiring anhydrous solvents (e.g., DMF) and elevated temperatures (80–120°C) .

- Critical intermediates : Sulfonamide precursors (e.g., 2,4,5-trimethylbenzenesulfonamide) and morpholino-pyrimidine intermediates are isolated and purified via column chromatography (silica gel, ethyl acetate/hexane gradients) .

Advanced: How can conflicting bioactivity data across assays (e.g., enzymatic vs. cellular) be systematically resolved?

Answer:

Contradictions may arise from assay-specific variables (e.g., protein concentration, buffer ionic strength). Methodological solutions include:

- Orthogonal validation : Use surface plasmon resonance (SPR) to measure binding kinetics alongside enzymatic IC50 assays.

- Solubility optimization : Employ co-solvents (e.g., DMSO ≤1%) or formulate as a hydrochloride salt to improve bioavailability .

- Structural analogs : Compare activity of derivatives (e.g., trifluoromethoxy vs. methyl substituents) to identify substituent-dependent trends .

Basic: What analytical techniques are essential for characterizing this compound’s structure and purity?

Answer:

- X-ray crystallography : Resolves molecular conformation, hydrogen bonding (e.g., sulfonamide S=O⋯H-N interactions), and morpholino ring puckering .

- NMR spectroscopy : 1H/13C NMR identifies substituent positions (e.g., methyl groups at pyrimidine C4/C6 as singlets near δ 2.3–2.5 ppm). 19F NMR (if applicable) confirms trifluoromethoxy groups .

- HRMS : Validates molecular weight (e.g., [M+H]+ at m/z 432.4 for a related analog) .

Advanced: What computational approaches align with experimental binding data for kinase targets?

Answer:

- Molecular docking : Use AutoDock Vina to model interactions with ATP-binding pockets, focusing on the sulfonamide’s hydrogen bonding to hinge regions.

- MD simulations : Run 100-ns trajectories (AMBER force field) to assess morpholino ring flexibility and solvent effects.

- Validation : Compare computed binding free energies (MM-PBSA) with experimental IC50 values. Discrepancies >1 log unit suggest unmodeled allosteric effects .

Basic: Which structural features govern solubility and stability in physiological buffers?

Answer:

- Morpholino group : Enhances aqueous solubility via hydrogen bonding (logP reduced by ~0.5 units vs. non-morpholino analogs).

- Sulfonamide pKa : The sulfonamide’s acidity (pKa ~6.5) dictates protonation state; use phosphate buffers (pH 7.4) for stability.

- Trimethylbenzene : Hydrophobic moiety necessitates 5–10% PEG-400 in formulations to prevent aggregation .

Advanced: How can regioselectivity challenges during pyrimidine functionalization be addressed?

Answer:

- Directing groups : Methyl substituents at pyrimidine C4/C6 electronically deactivate C2/C5, favoring morpholino addition at C2 .

- Pre-functionalized building blocks : Use 2-morpholino-4,6-dimethylpyrimidine-5-amine to bypass competing substitution pathways.

- Kinetic monitoring : LC-MS tracks reaction progression; optimize Pd catalyst loading (5–10 mol%) to minimize C5 byproducts .

Basic: What are the documented biological targets of structurally analogous sulfonamide-pyrimidine compounds?

Answer:

- Kinase inhibition : Analogous compounds (e.g., EVT-11628027) target EGFR and VEGFR2 with IC50 values <100 nM .

- Antimicrobial activity : Pyrimidine-sulfonamides exhibit MICs of 2–8 µg/mL against S. aureus via dihydropteroate synthase inhibition .

Advanced: What strategies improve yield in large-scale synthesis while maintaining purity?

Answer:

- Flow chemistry : Continuous synthesis reduces side reactions (e.g., hydrolysis of chloropyrimidine intermediates).

- Crystallization optimization : Use anti-solvent (hexane) addition under controlled cooling (0.5°C/min) to isolate >99% pure product .

Basic: How does the compound’s stability profile vary under different storage conditions?

Answer:

- Thermal stability : Decomposition onset at 150°C (TGA); store at –20°C under argon.

- Photostability : UV-Vis assays show <5% degradation after 72h in amber vials .

Advanced: What mechanistic insights explain selectivity differences between related sulfonamide derivatives?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.